molecular formula C₆H₈O₃ B1140066 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose CAS No. 52630-81-6

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose

Cat. No.: B1140066
CAS No.: 52630-81-6
M. Wt: 128.13
InChI Key:
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose typically involves the dehydration of specific sugar derivatives. One common method is the acid-catalyzed dehydration of 2,3-dideoxy-hexose derivatives. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of the compound. when produced on a larger scale, the process involves optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, acid concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Anhydro-2,3,4-trideoxy-2,3-epimino-4-fluoro-beta-D-hexopyranose
  • 3,6-Anhydro-D-galactose
  • 2,3-Dideoxy-hex-2-enopyranose derivatives

Uniqueness

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose is unique due to its anhydro bridge and double bond, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

IUPAC Name

(1R,2R,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEHHXVLFOIJJJ-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C=CC(O1)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C=C[C@H](O1)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223658
Record name β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52630-81-6
Record name β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52630-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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